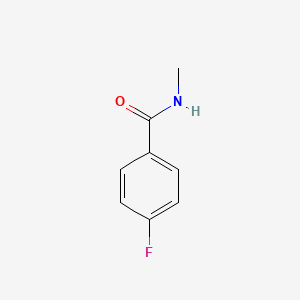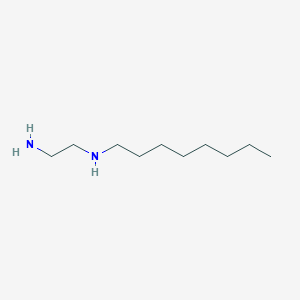
N1-octylethane-1,2-diamine
Descripción general
Descripción
N1-octylethane-1,2-diamine is a useful research compound. Its molecular formula is C10H24N2 and its molecular weight is 172.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Probes in Biological Research
N1-octylethane-1,2-diamine, due to its unique optical properties, has contributed significantly to the field of luminescent probes, particularly in biological research. The red-shifted visible emission and long luminescent lifetimes of lanthanide ions, like Ln(III), which this compound can mimic or bind to, provide valuable insights into biological environments. Such properties make these compounds ideal for examining biochemical environments and have been extensively used to substitute Ca(II) binding sites in proteins, offering a wealth of biological information (O’Hara, 1987).
Synthesis and Biological Properties of Thioureas
The structural versatility of this compound enables its use in synthesizing thioureas, which have found extensive applications as ligands in coordination chemistry. The review by Saeed, Flörke, and Erben (2014) highlights the importance of nitrogen substituents in these compounds and their impact on intra- and intermolecular hydrogen-bonding interactions. This comprehensive review includes 382 references, emphasizing literature after 2007 and underlining the pivotal role of these compounds in the realm of coordination chemistry and biological applications (Saeed, Flörke, & Erben, 2014).
Luminescent Nanoparticles for Biomedical Applications
The luminescent and magnetic properties of this compound derivatives, especially in the form of europium-based nanoparticles (Eu-NPs), are being extensively researched for their biomedical applications. The unique luminescent properties of Eu-NPs have been exploited in immunoassay and bioimaging, offering an alternative to quantum dots (QDs) with the advantages of stable luminescence, long fluorescence lifetime, and biocompatibility. This review by Syamchand and Sony (2015) summarizes the synthesis, properties, and various biomedical applications of Eu-NPs, providing a comprehensive view of their role in diagnostic procedures (Syamchand & Sony, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N'-octylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-2-3-4-5-6-7-9-12-10-8-11/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPUPJKKYXJFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400125 | |
| Record name | N1-octylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40510-21-2 | |
| Record name | N1-octylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


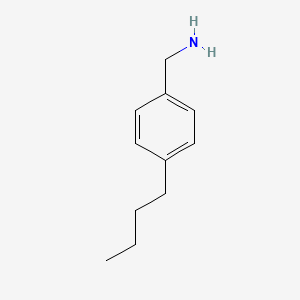

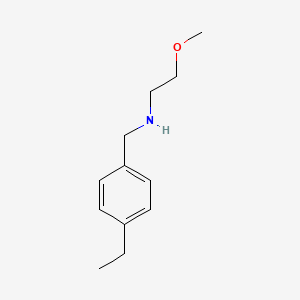



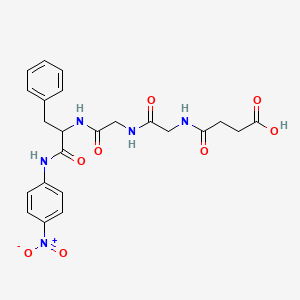
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)
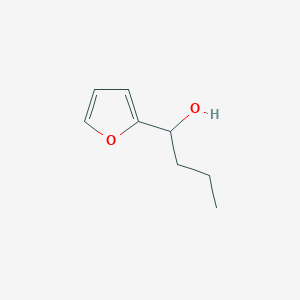
![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)

